4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one
Description
4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a benzoyl group, a fluorophenyl group, and a hydroxypropyl group attached to a pyrrolone ring
Properties
IUPAC Name |
(4Z)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-12(23)11-22-17(14-8-5-9-15(21)10-14)16(19(25)20(22)26)18(24)13-6-3-2-4-7-13/h2-10,12,17,23-24H,11H2,1H3/b18-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHGSTGJRFDITC-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=CC=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: This step may involve the acylation of the pyrrolone ring using benzoyl chloride under basic conditions.
Addition of the Fluorophenyl Group: This can be done through a substitution reaction using a fluorophenyl halide.
Attachment of the Hydroxypropyl Group: This step may involve the alkylation of the pyrrolone ring with a hydroxypropyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-5-phenyl-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but lacks the fluorine atom.
4-benzoyl-5-(3-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one may impart unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Biological Activity
The compound 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one is a member of the pyrrole class of compounds, which has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H18FNO3
- Molecular Weight : 341.35 g/mol
- LogP : 2.88 (indicating moderate lipophilicity)
Structural Characteristics
The compound features a pyrrole ring substituted with a benzoyl group and a fluorophenyl moiety, which may contribute to its biological activity. The presence of hydroxyl groups enhances its potential for hydrogen bonding, influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been shown to possess antibacterial and antifungal activities against various pathogens.
Case Study: Antibacterial Activity Assessment
A study evaluated the antibacterial effectiveness of similar pyrrole derivatives against strains such as E. coli and Staphylococcus aureus. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) in the range of 32-128 µg/mL, suggesting moderate antibacterial activity.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 64 | 32 |
| Compound B | 128 | 64 |
| This compound | 64 | 32 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Various studies have shown that similar pyrrole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
Case Study: Cytotoxicity Evaluation
In vitro assays demonstrated that the compound induced significant cytotoxic effects on A549 cells with an IC50 value of approximately 15 µM, indicating strong anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF-7 | 20 |
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases.
Q & A
Basic Research Questions
Q. How can synthesis conditions be optimized to achieve high purity and yield for this compound?
- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. Key factors include:
- Temperature : Reactions are typically conducted between 60–80°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance solubility of intermediates .
- Catalysts : Sodium hydride (NaH) or acid chlorides are used for efficient acylation steps .
- Workup : Recrystallization from methanol or ethanol improves purity, as demonstrated in analogs with yields ranging from 9% to 62% depending on substituents .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR verify substitution patterns and stereochemistry, particularly for the 3-hydroxy and fluorophenyl groups .
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) monitors reaction progress and assesses purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 420.1573 for a trifluoromethyl-substituted analog) .
Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate solutions at pH 3–9 (buffered) and temperatures of 4°C, 25°C, and 40°C for 1–4 weeks .
- Degradation Analysis : Use LC-MS to identify hydrolytic by-products (e.g., cleavage of the benzoyl group) and quantify stability thresholds .
Advanced Research Questions
Q. How can contradictions in reaction yields for analogs with different aryl substituents be resolved?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -CF) reduce yields due to steric hindrance (e.g., 9% yield for a CF-substituted analog vs. 62% for a tert-butyl analog) .
- Kinetic Studies : Monitor reaction intermediates via time-resolved NMR to identify rate-limiting steps. For example, slower imine formation in fluorophenyl derivatives may require extended reaction times .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding affinities for the 3-hydroxy and benzoyl groups with kinase active sites .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or lipid bilayers) to assess conformational stability of the 2-hydroxypropyl chain .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ values) to predict activity trends across analogs .
Q. How can structure-activity relationship (SAR) studies be systematically designed using derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 3-fluorophenyl group with electron-donating (e.g., -OCH) or bulky (e.g., -CH) substituents to probe steric/electronic effects .
- Biological Assays : Test inhibitory potency against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For example, analogs with 4-chlorophenyl groups show enhanced activity in kinase inhibition .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the reactivity of the pyrrolone core in nucleophilic substitutions?
- Resolution Strategy :
- Mechanistic Studies : Use isotopic labeling (e.g., O) to track nucleophilic attack at the 2-carbonyl vs. 3-hydroxy positions .
- Solvent Effects : Compare reactivity in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents, as hydrogen bonding may stabilize transition states differently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
